molecular formula C30H43N5O5 B10817563 Bilorphin

Bilorphin

Cat. No.: B10817563
M. Wt: 553.7 g/mol
InChI Key: IYNDNOATOVLHNV-POTDNYQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilorphin is synthesized through a series of chemical reactions involving the modification of naturally occurring tetrapeptides. The synthesis involves the glycosylation of the C-terminal residue of this compound to create bilactorphin, which enhances its systemic and oral activity . The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and not publicly disclosed.

Industrial Production Methods: The industrial production of this compound involves the large-scale fermentation of Penicillium species MST-MF667, followed by the extraction and purification of the tetrapeptides. These tetrapeptides are then chemically modified to produce this compound. The process requires stringent quality control measures to ensure the purity and potency of the final product .

Properties

Molecular Formula

C30H43N5O5

Molecular Weight

553.7 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C30H43N5O5/c1-16(2)25(29(39)33-24(27(32)37)14-20-10-8-7-9-11-20)35-30(40)26(17(3)4)34-28(38)23(31)15-22-18(5)12-21(36)13-19(22)6/h7-13,16-17,23-26,36H,14-15,31H2,1-6H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26+/m1/s1

InChI Key

IYNDNOATOVLHNV-POTDNYQPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.